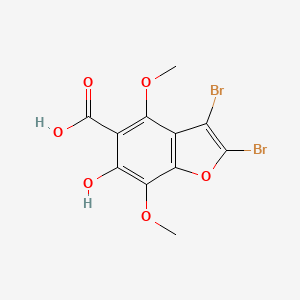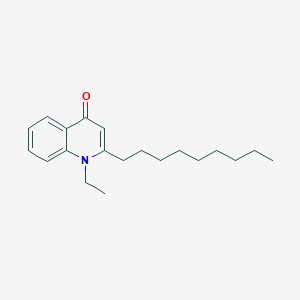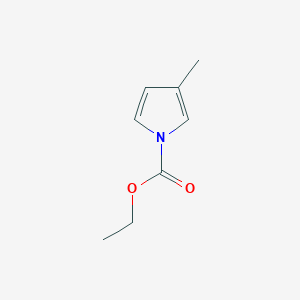
Ethyl 3-methyl-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by an ethyl ester group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the reaction typically involves the condensation of ethyl acetoacetate with methylamine under acidic conditions, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., zinc chloride) are used to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylate derivatives.
Reduction: Ethyl 3-methyl-1H-pyrrole-1-carbinol or ethyl 3-methyl-1H-pyrrole-1-carbaldehyde.
Substitution: 2-bromo-3-methyl-1H-pyrrole-1-carboxylate or 2-nitro-3-methyl-1H-pyrrole-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-methyl-1H-pyrrole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 2-methyl-1H-pyrrole-1-carboxylate: Similar structure but with the methyl group at the 2-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-ethyl-1H-pyrrole-1-carboxylate: Similar structure but with an ethyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl 3-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |
Clé InChI |
HBHOCWIUYPCALX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


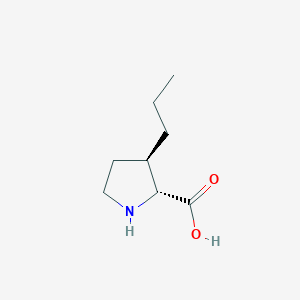
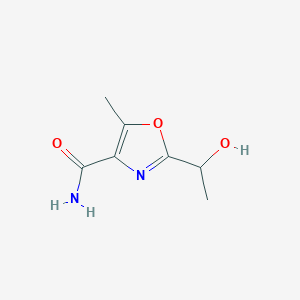




![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
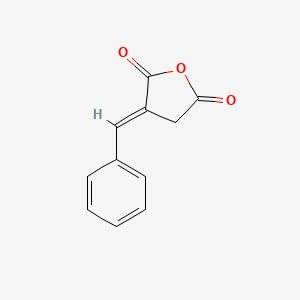

![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
